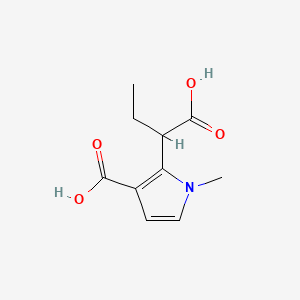

alpha-Ethyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate

CAS No.: 94133-60-5

Cat. No.: VC17271138

Molecular Formula: C10H13NO4

Molecular Weight: 211.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94133-60-5 |

|---|---|

| Molecular Formula | C10H13NO4 |

| Molecular Weight | 211.21 g/mol |

| IUPAC Name | 2-(1-carboxypropyl)-1-methylpyrrole-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H13NO4/c1-3-6(9(12)13)8-7(10(14)15)4-5-11(8)2/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15) |

| Standard InChI Key | JDOLHIYLZCMCCM-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C1=C(C=CN1C)C(=O)O)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identification

Alpha-Ethyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate (CAS No. 94133-60-5, EC No. 302-721-9) is a pyrrole-2-carboxylate derivative. The IUPAC name reflects its substituents: a methyl group at the 1-position, a carboxylic acid at the 3-position, and an ethyl ester at the 2-position of the pyrrole ring . The "alpha-ethyl" designation likely refers to the ethyl group’s position adjacent to the carbonyl group within the acetate moiety.

Molecular Architecture

The compound’s structure centers on a five-membered pyrrole ring (C₄H₄N) with the following substituents:

-

1-Position: Methyl group (-CH₃) directly bonded to the nitrogen atom.

-

2-Position: Ethyl acetate group (-O-CO-OCH₂CH₃).

-

3-Position: Carboxylic acid (-COOH).

This arrangement creates a polar molecule with both hydrophilic (carboxylic acid) and hydrophobic (methyl, ethyl) regions, influencing its solubility and reactivity.

Table 1: Key Identifiers of Alpha-Ethyl 3-Carboxy-1-Methyl-1H-Pyrrole-2-Acetate

| Property | Value |

|---|---|

| CAS Registry Number | 94133-60-5 |

| EC Number | 302-721-9 |

| IUPAC Name | α-Ethyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate |

| Regulatory Status (EU) | Listed in EINECS |

Synthesis and Manufacturing

Knorr Pyrrole Synthesis

The primary synthetic route involves the Knorr pyrrole synthesis, a classic method for constructing pyrrole rings. This reaction condenses ethyl acetoacetate with ammonium acetate under acidic conditions, followed by cyclization.

Typical Procedure:

-

Condensation: Ethyl acetoacetate reacts with ammonium acetate in glacial acetic acid at 80–100°C.

-

Cyclization: Intermediate enamine formation triggers ring closure, yielding the pyrrole core.

-

Functionalization: Sequential alkylation and esterification introduce the methyl and ethyl groups.

-

Purification: Recrystallization or column chromatography isolates the final product.

Alternative Routes

Physicochemical Properties

Limited empirical data are available, but inferences from analogous pyrrole derivatives suggest:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) but poor aqueous solubility due to the ethyl ester .

-

Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic or alkaline environments, releasing acetic acid and ethanol .

-

Thermal Behavior: Decomposes above 200°C, emitting toxic fumes (e.g., nitrogen oxides) .

Table 2: Inferred Physicochemical Properties

| Property | Description |

|---|---|

| Melting Point | Not determined |

| Boiling Point | Decomposes before boiling |

| Flash Point | >150°C (estimated) |

| LogP (Partition Coeff.) | ~1.5 (indicating moderate lipophilicity) |

Biological Activities and Applications

Industrial Uses

Beyond pharmaceuticals, the compound serves as:

-

Synthetic Intermediate: For producing dyes, agrochemicals, and advanced polymers.

-

Ligand in Catalysis: Coordinates transition metals in cross-coupling reactions.

Regulatory and Environmental Considerations

Environmental Impact

No ecotoxicity data exist, but prudent disposal practices are advised to prevent aquatic contamination. Recommended methods include incineration with flue gas scrubbing or licensed chemical destruction .

Future Directions and Research Gaps

While alpha-Ethyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate shows promise, critical gaps persist:

-

Toxicological Profiling: Acute and chronic toxicity studies are urgently needed to establish exposure limits.

-

Synthetic Optimization: Developing greener, high-yield synthesis routes could enhance accessibility.

-

Mechanistic Studies: Elucidating its anti-inflammatory and neuroprotective pathways may unlock therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume